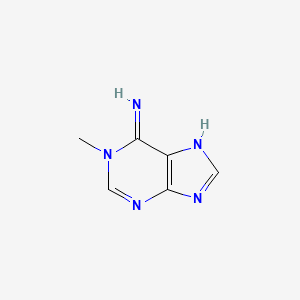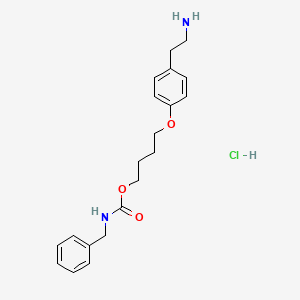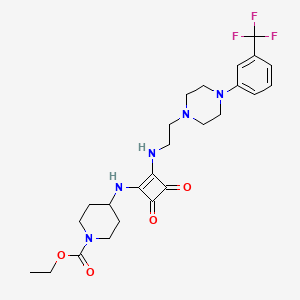![molecular formula C5H5N5S B1487068 3-Methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol CAS No. 21323-73-9](/img/structure/B1487068.png)
3-Methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol
Overview
Description
3-Methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol is a chemical compound with a molecular weight of 167.19 g/mol. It is part of the triazolopyrimidine class of compounds .
Synthesis Analysis
The synthesis of similar compounds involves reactions with hydrazonoyl halides . For instance, 7-substituted 3-methyl-3H-1, 2, 3-triazolo [4, 5-d] pyrimidines were formed by the reaction of I with ketones and active methylene compounds .Chemical Reactions Analysis
The reaction of 7-chloro-3-methyl-3H-1, 2, 3-triazolo [4, 5-d] pyrimidine (I) with nucleophiles resulted in the formation of the corresponding 7-substituted 3-methyl-3H-1, 2, 3-triazolo [4, 5-d] pyrimidines .Scientific Research Applications
Antimicrobial and Antitumor Activities
3-Methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol and its derivatives have been extensively studied for their antimicrobial and antitumor activities. These compounds have shown promising results against various bacterial and fungal strains, as well as cancer cell lines, making them of significant interest in the development of new therapeutic agents.
Antimicrobial Activity : Studies have demonstrated that derivatives of 3-Methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol exhibit antibacterial and antifungal properties. For instance, certain derivatives were evaluated for in vitro antibacterial activity against strains like Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, and Candida albicans. The results showed notable inhibition of growth for Candida albicans and Klebsiella pneumoniae, highlighting their potential in combating infections caused by these pathogens (Rifati et al., 2009). Another study focused on the synthesis and antibacterial activity of a novel derivative containing the 1,2,4-triazolo[1,5-a]pyrimidine ring against Gram-positive and Gram-negative microbial strains, showing effective antibacterial activity (Lahmidi et al., 2019).
Antitumor Activity : The antitumor potential of these compounds has also been investigated, with some derivatives showing inhibitory effects on the growth of various cancer cell lines. One study highlighted the synthesis of substituted triazolo[4,3-a]pyrimidin-6-sulfonamide with an incorporated thiazolidinone moiety, demonstrating inhibitory effects at concentrations as low as 10(-5)M and in some cases at 10(-7)M, indicating their potent antitumor activity (Hafez & El-Gazzar, 2009).
Synthesis and Characterization
The synthesis and characterization of 3-Methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol derivatives have been subjects of considerable research interest. These studies often explore novel synthetic routes, structural characterization, and the assessment of their biological activities.
- A novel heterocyclic system involving [1,2,3]triazolo[4,5-d][1,2,4]triazolo[4,3-a]pyrimidine derivatives was synthesized, showcasing the versatility of this compound in creating new molecules with potential biological activities. Density Functional Theory (DFT) studies were conducted to aid in the regioselectivity of ring closure and structural assignments (Mozafari et al., 2016).
properties
IUPAC Name |
3-methyl-4H-triazolo[4,5-d]pyrimidine-7-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5S/c1-10-4-3(8-9-10)5(11)7-2-6-4/h2H,1H3,(H,6,7,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAHJYIRUGSRHJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=S)N=CN2)N=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![N-[2-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-methylpropanamide](/img/structure/B1486999.png)
![1-[2-Fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-methylurea](/img/structure/B1487000.png)
![1-Isobutyl-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1487001.png)

